![molecular formula C18H15N3O4S2 B2613567 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-25-4](/img/structure/B2613567.png)
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that has been studied for its potential in overcoming cancer chemoresistance. It has been found to inhibit angiogenesis and P-glycoprotein efflux pump activity . This compound is related to “3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, 1)”, a potent inhibitor of c-kit and VEGFR2 .
Synthesis Analysis
The synthesis of this compound involves modifications at both quinoline and amide domains of the OSI-930 scaffold . A series of 3-arylamino N-aryl thiophene 2-carboxamides were synthesized .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .
Chemical Reactions Analysis
This compound has been found to inhibit VEGFR1 with IC50 values of 2.5 and 1.9 µM, respectively . It also inhibits the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .
Scientific Research Applications
- Reference : Mudududdla et al. demonstrated this effect in their study .
- Reference : The same study by Mudududdla et al. highlighted this anti-angiogenic property .
- Reference : The LS180 cell line study demonstrated the synergy between this compound and doxorubicin .
- Reference : A study involving noble ligands of this compound explored its application in sensor development .
Cancer Chemoresistance Overcoming Agent
Anti-Angiogenic Activity
Multi-Drug Resistance Reversal Agent
Thin Film Electrode for Sensing Applications
Selective Pb2+ Sensor
Mechanism of Action
Target of action
This compound inhibits VEGFR1 and VEGFR2, which are key players in angiogenesis .
Mode of action
It inhibits angiogenesis and P-glycoprotein efflux pump activity, which can overcome cancer chemoresistance .
Biochemical pathways
The compound affects the VEGF-induced HUVEC cell migration pathway, indicating its anti-angiogenic activity .
Result of action
The compound enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-16(19-11-3-5-13-14(8-11)25-10-24-13)6-4-12-9-27-18(20-12)21-17(23)15-2-1-7-26-15/h1-3,5,7-9H,4,6,10H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUODCDBBQOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

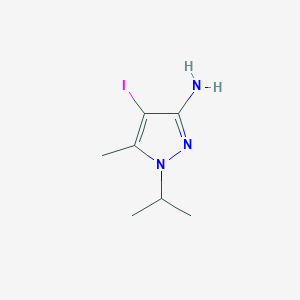


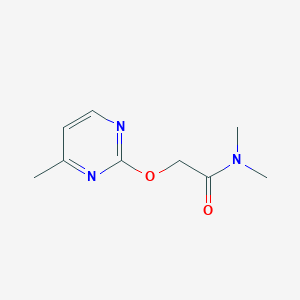
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)
![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)
![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)
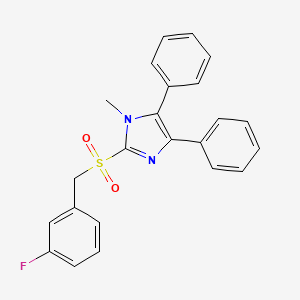
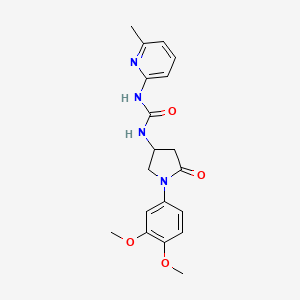
![2-Methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2613502.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2613503.png)
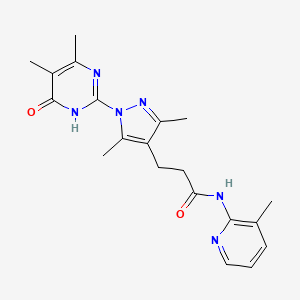
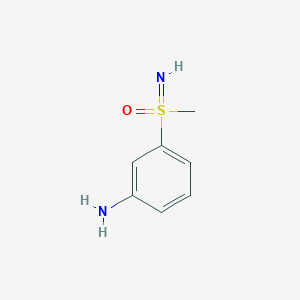
![2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2613508.png)